molecular formula C11H24N2O3S B7049286 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide

2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide

Cat. No.: B7049286
M. Wt: 264.39 g/mol
InChI Key: PBSYPQBNVQDBHM-UHFFFAOYSA-N
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Description

2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide is a synthetic compound that features a pyrrolidine ring substituted with a hydroxypropyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a hydroxypropyl moiety.

    Attachment of the Ethanesulfonamide Group: The ethanesulfonamide group is introduced through sulfonylation reactions, where the pyrrolidine derivative is reacted with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrolidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary or secondary amines from the sulfonamide group.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex chemical entities used in various industries.

Mechanism of Action

The mechanism of action of 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropyl group may enhance the compound’s binding affinity to these targets, while the ethanesulfonamide moiety can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide.

    Sulfonamide Derivatives: Compounds such as N-ethyl-N-methyl-ethanesulfonamide have similar sulfonamide functional groups.

Uniqueness

This compound is unique due to the combination of its hydroxypropyl-substituted pyrrolidine ring and ethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O3S/c1-12(2)17(15,16)10-8-13-7-3-5-11(13)6-4-9-14/h11,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSYPQBNVQDBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCN1CCCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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